dipropyl (Z)-2-chlorobut-2-enedioate
Description
Dipropyl (Z)-2-chlorobut-2-enedioate is a chlorinated unsaturated ester characterized by a Z-configuration (cis) stereochemistry at the double bond in the but-2-enedioate backbone. Its molecular structure includes two propyl ester groups attached to a chlorinated α,β-unsaturated diacid framework. This compound is of interest in organic synthesis, particularly in reactions involving conjugate additions or as a precursor for functionalized intermediates. The chlorine atom at the 2-position enhances its electrophilic reactivity, making it a candidate for selective substitution or polymerization studies.
Properties
CAS No. |
22801-46-3 |
|---|---|
Molecular Formula |
C10H15ClO4 |
Molecular Weight |
234.67 g/mol |
IUPAC Name |
dipropyl (Z)-2-chlorobut-2-enedioate |
InChI |
InChI=1S/C10H15ClO4/c1-3-5-14-9(12)7-8(11)10(13)15-6-4-2/h7H,3-6H2,1-2H3/b8-7- |
InChI Key |
VTUCYQFUIWDWJL-FPLPWBNLSA-N |
Isomeric SMILES |
CCCOC(=O)/C=C(/C(=O)OCCC)\Cl |
Canonical SMILES |
CCCOC(=O)C=C(C(=O)OCCC)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dipropyl (Z)-2-chlorobut-2-enedioate typically involves the esterification of (Z)-2-chlorobut-2-enedioic acid with propanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid, and the process is carried out under reflux conditions to ensure complete esterification. The reaction can be represented as follows:
(Z)−2−chlorobut−2−enedioicacid+2propanolH2SO4dipropyl(Z)−2−chlorobut−2−enedioate+H2O
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, are crucial to achieving high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Dipropyl (Z)-2-chlorobut-2-enedioate can undergo various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed to yield (Z)-2-chlorobut-2-enedioic acid and propanol.
Reduction: The compound can be reduced to form the corresponding alcohols.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of a strong acid or base, such as hydrochloric acid or sodium hydroxide, under reflux conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).
Major Products
Hydrolysis: (Z)-2-chlorobut-2-enedioic acid and propanol.
Reduction: Corresponding alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Dipropyl (Z)-2-chlorobut-2-enedioate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of dipropyl (Z)-2-chlorobut-2-enedioate involves its interaction with various molecular targets, depending on the specific application. For example, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact mechanism can vary widely based on the context of its use.
Comparison with Similar Compounds
Limitations of Available Evidence
The provided materials lack direct data on this compound, necessitating extrapolation from structurally dissimilar compounds. For example:
- focuses on dipropyl ether, a simple solvent, rather than esters or chlorinated diesters.
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